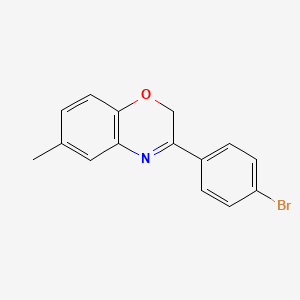

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFZXOMPWLFPNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392420 |

Source

|

| Record name | 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-33-3 |

Source

|

| Record name | 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] This document, intended for researchers and professionals in drug development, offers a detailed, scientifically grounded protocol for the synthesis of this specific derivative. It elucidates the underlying reaction mechanisms and provides a comprehensive guide to the analytical techniques required for its structural confirmation and purity assessment. By integrating established chemical principles with practical experimental insights, this guide serves as a valuable resource for the preparation and analysis of novel 1,4-benzoxazine derivatives.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a bicyclic heterocycle composed of a benzene ring fused to an oxazine ring, has garnered considerable attention in the scientific community since its discovery.[1][3] This structural motif is a cornerstone in the development of therapeutic agents due to its diverse pharmacological activities, which include antibacterial, antifungal, antihypertensive, and anticancer properties.[4][5][6][7] The versatility of the 1,4-benzoxazine core allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties. The introduction of various substituents on both the benzene and oxazine rings can lead to the discovery of novel compounds with enhanced efficacy and selectivity for specific biological targets.

The subject of this guide, this compound, incorporates a bromophenyl group at the 3-position and a methyl group at the 6-position. The presence of the bromine atom, a halogen, can significantly influence the compound's lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations through cross-coupling reactions. The methyl group on the benzoxazine core can also modulate its biological activity and pharmacokinetic profile. A thorough understanding of the synthesis and detailed characterization of this molecule is therefore crucial for its potential development as a lead compound in drug discovery programs.

Synthetic Strategy and Mechanistic Insights

The most common and effective method for the synthesis of 3-aryl-2H-1,4-benzoxazines involves the condensation reaction between a substituted 2-aminophenol and an α-haloketone.[8] For the synthesis of this compound, the logical precursors are 2-amino-5-methylphenol and 2-bromo-1-(4-bromophenyl)ethan-1-one.

The reaction proceeds through a multi-step mechanism, which is initiated by the nucleophilic attack of the amino group of 2-amino-5-methylphenol on the electrophilic carbonyl carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-benzoxazine ring system.

Below is a diagram illustrating the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis.

The choice of a mild base, such as potassium carbonate, is crucial to facilitate the deprotonation of the phenolic hydroxyl group, which enhances the nucleophilicity of the amino group and promotes the cyclization step. The solvent, typically a polar aprotic solvent like acetone or acetonitrile, provides a suitable medium for the reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Purity | Supplier |

| 2-Amino-5-methylphenol | ≥98% | Sigma-Aldrich |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | ≥97% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Fisher Scientific |

| Acetone (anhydrous) | ≥99.5% | VWR Chemicals |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Sigma-Aldrich |

Synthetic Procedure

The following workflow diagram outlines the key steps in the synthesis and purification process:

Caption: Experimental workflow for synthesis and purification.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.23 g, 10 mmol), 2-bromo-1-(4-bromophenyl)ethan-1-one (2.77 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Reflux: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Maintain the reflux for 8-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be recorded.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazine and the bromophenyl rings, the methylene protons of the oxazine ring, and the methyl protons. The chemical shifts (δ) and coupling constants (J) will provide valuable information about the connectivity of the atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic CH (Benzoxazine) | 6.7 - 7.2 | 115 - 130 |

| Aromatic CH (Bromophenyl) | 7.3 - 7.6 | 128 - 132 |

| C-Br (Bromophenyl) | - | 120 - 125 |

| CH₂ (Oxazine) | ~4.8 | 65 - 70 |

| C-N (Oxazine) | - | 140 - 145 |

| C-O (Oxazine) | - | 145 - 150 |

| C=N (Oxazine) | - | 155 - 160 |

| CH₃ | ~2.3 | 20 - 25 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3050 - 3150 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N (imine) | 1620 - 1680 |

| C=C (aromatic) | 1450 - 1600 |

| C-O-C (ether) | 1200 - 1270 |

| C-N | 1180 - 1250 |

| C-Br | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₂BrNO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be obtained, this technique will provide the precise three-dimensional arrangement of the atoms in the molecule, confirming the connectivity and stereochemistry.

Conclusion and Future Perspectives

This technical guide has outlined a robust and reproducible methodology for the synthesis and characterization of this compound. The presented protocol, grounded in established principles of organic chemistry, provides a clear pathway for researchers to access this valuable heterocyclic compound. The comprehensive characterization techniques described are essential for ensuring the structural integrity and purity of the final product, which is a prerequisite for any subsequent biological evaluation.

The successful synthesis and characterization of this and other novel 1,4-benzoxazine derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery. Future work could involve the exploration of the biological activities of this compound, as well as its use as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

- Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855.

- Sonia, S., S. S. S. (2014). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 85, 549-557.

- Bentham Science Publishers. (2024).

- BenchChem. (2025). The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. BenchChem.

- International Journal of Pharmaceutical Sciences and Research. (2023).

- Bentham Science Publishers. (2024).

- ResearchGate. (2024). Some of biologically active 1,4-benzoxazine derivatives.

- Yang, T., et al. (2019). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 7, 773.

- Ingenta Connect. (2021).

- Choi, H. D., et al. (2010). 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4539-4623.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- Zhu, J., & Wang, Q. (2010). Synthetic Access to Aromatic α-Haloketones. Current Organic Chemistry, 14(1), 69-84.

- National Center for Biotechnology Information. (n.d.). 3-(4-bromophenyl)-6-methyl-1,3-benzoxazine-2,4-dione. PubChem.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

-

Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-6-nitro-2H-benzo[b][1][9]oxazine. Sigma-Aldrich.

- ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.

- MDPI. (2021).

- ResearchGate. (2014). Various Synthetic Methods of Benzoxazine Monomers.

- Google Patents. (1995). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.

- NIH. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.

-

ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][1][5]oxazine. ResearchGate.

- MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.

- PubMed. (2022). A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142. PubMed.

- NIH. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Profiling of Novel 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Physicochemical Characterization

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. As researchers continue to innovate and synthesize novel derivatives of this versatile core, the path from a promising "hit" to a viable drug candidate is paved not only by its biological potency but also by its physicochemical properties. These fundamental characteristics govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[1][2]

This in-depth technical guide serves as a resource for drug discovery and development teams. It moves beyond theoretical descriptions to provide a practical, field-proven framework for determining the critical physicochemical properties of novel 1,4-benzoxazine derivatives: lipophilicity (logP/logD), aqueous solubility, and the ionization constant (pKa). The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of robust, decision-enabling data. Early and accurate physicochemical profiling is an indispensable strategy to mitigate late-stage attrition and accelerate the development of new therapeutics.[3][4][5][6]

Lipophilicity: Mastering the Hydrophilic-Lipophilic Balance

Expertise & Experience: The Causality Behind Lipophilicity Assessment

Lipophilicity is arguably the most critical physicochemical parameter in drug design.[7] It describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. This balance is paramount; a drug must be sufficiently water-soluble to dissolve in gastrointestinal fluids and blood, yet also sufficiently lipid-soluble to permeate biological membranes and reach its target.

-

Partition Coefficient (logP): This is the measure of lipophilicity for a neutral, non-ionized compound. It is defined as the base-10 logarithm of the ratio of its concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

Distribution Coefficient (logD): For ionizable molecules like many 1,4-benzoxazine derivatives, lipophilicity is pH-dependent. The logD is the effective lipophilicity at a specific pH, accounting for the partition of both the ionized and non-ionized species.[8][9] For drug development, logD at physiological pH 7.4 (logD₇.₄) is the most relevant metric as it better predicts a compound's behavior in the body.[10]

Excessive lipophilicity often correlates with poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, medicinal chemists meticulously modulate the lipophilicity of a lead series by adding or modifying substituents on the 1,4-benzoxazine core to achieve an optimal ADMET profile.

Trustworthiness: Protocol for logD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning equilibrium.[8][9][11]

Principle: The compound is partitioned between two pre-saturated immiscible phases, n-octanol and an aqueous buffer (pH 7.4). After reaching equilibrium, the phases are separated, and the compound concentration in each phase is determined, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and 0.1 M phosphate-buffered saline (PBS) at pH 7.4 in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the phases.

-

Allow the phases to separate completely for at least 24 hours before use. This pre-saturation is critical to prevent volume changes during the actual experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the 1,4-benzoxazine derivative in the organic phase (pre-saturated n-octanol) at a concentration that will be accurately quantifiable in both phases post-partitioning (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the organic phase stock solution with a precise volume of the aqueous phase (pre-saturated PBS). The volume ratio can be adjusted based on the expected lipophilicity to ensure measurable concentrations in both phases.[10] A 1:1 or 2:1 ratio of octanol to buffer is common.

-

Cap the vial tightly and shake gently on a flatbed shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; however, this should be verified for a new class of compounds).

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

-

Prepare appropriate dilutions of each aliquot.

-

Analyze the concentration of the compound in each phase ([C]ₒ꜀ₜ and [C]ₐq) using a validated HPLC-UV method.

-

-

Calculation:

-

The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ([C]ₒ꜀ₜ / [C]ₐq)

-

Note on High-Throughput Alternatives: While the shake-flask method is the standard, its low throughput is a limitation. For earlier screening phases, logP can be estimated using Reverse-Phase HPLC (RP-HPLC) by correlating the compound's retention time with that of known standards.[12][13][14]

Data Presentation: Structure-Lipophilicity Relationship (SLR)

The following table illustrates hypothetical logD₇.₄ values for a series of novel 1,4-benzoxazine derivatives, demonstrating how substituent changes can modulate lipophilicity.

| Compound ID | R¹ Substituent | R² Substituent | logD₇.₄ |

| BZX-001 | -H | -H | 2.5 |

| BZX-002 | -Cl | -H | 3.2 |

| BZX-003 | -OCH₃ | -H | 2.3 |

| BZX-004 | -H | -COOH | 1.1 |

| BZX-005 | -H | -morpholine | 1.8 |

Mandatory Visualization: Shake-Flask logD Determination Workflow

Caption: High-throughput workflow for kinetic solubility determination via nephelometry.

Ionization Constant (pKa): Predicting Charge, Driving Properties

Expertise & Experience: The Central Role of pKa

The ionization constant, or pKa, is the pH at which a compound exists as 50% ionized and 50% non-ionized. [15]This parameter is fundamental because the ionization state of a molecule profoundly affects its physicochemical properties. [1][2][16]For 1,4-benzoxazine derivatives, which may contain acidic or basic functional groups, knowing the pKa is essential to predict:

-

Solubility: The ionized form of a drug is generally much more water-soluble than the neutral form.

-

Permeability: The neutral, non-ionized form is typically more lipophilic and can more easily cross biological membranes via passive diffusion. [15]* Target Binding: The charge state of a molecule can be critical for its interaction with the amino acid residues in a biological target's binding pocket.

Therefore, the pKa dictates how a drug will behave in different pH environments of the body, such as the acidic stomach (pH 1-3) versus the slightly alkaline small intestine and blood plasma (pH ~7.4). [15][17]

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa. [18][19][20] Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. [18][21] Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings. [21]2. Sample Preparation:

-

Accurately weigh and dissolve the 1,4-benzoxazine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). [18][21] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [21] * Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases. [18][21]

-

-

Titration:

-

If determining the pKa of a basic group, first acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution to ensure the group is fully protonated.

-

Place the solution in a temperature-controlled vessel with constant stirring.

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). [21] Note on Alternative Methods: For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry offers a high-throughput alternative that requires less material. [22][23][24][25][26]

-

Data Presentation: Ionization Profile of Benzoxazine Derivatives

| Compound ID | Functional Group | pKa | Predominant Species at pH 7.4 |

| BZX-001 | (none) | N/A | Neutral |

| BZX-004 | Carboxylic Acid (-COOH) | 4.5 | Ionized (Anion) |

| BZX-005 | Morpholine (Amine) | 8.8 | Ionized (Cation) |

| BZX-006 | Phenol (-OH) | 10.2 | Neutral |

Mandatory Visualization: Potentiometric Titration Workflow for pKa

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The systematic and rigorous determination of lipophilicity, solubility, and pKa is not a perfunctory exercise but a cornerstone of modern drug discovery. For novel 1,4-benzoxazine derivatives, these three pillars of physicochemical profiling provide the essential data needed to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). By integrating the insights gained from these assays, research teams can rationally design molecules with an optimized balance of potency and drug-like properties, thereby increasing the probability of identifying a successful clinical candidate and reducing the risk of costly late-stage failures.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]

-

Box, K. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1032–1035. Available from: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

Di, L., & Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858. Available from: [Link]

-

Drug Hunter. (2023). What is pKa and how is it used in drug development? Available from: [Link]

-

Feng, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 46-55. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165–3172. Available from: [Link]

-

Faller, B., & Ertl, P. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-729. Available from: [Link]

-

AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion? Available from: [Link]

-

Zhang, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 46-55. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Cyprotex. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

-

van der Merwe, J., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s541. Available from: [Link]

-

Zhang, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Request PDF. Available from: [Link]

-

Box, K. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1032-1035. Available from: [Link]

-

Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1909-1915. Available from: [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. Available from: [Link]

-

ECETOC. (2003). Assessment of reverse-phase chromatographic methods for determining the n-octanol/water partition coefficient (log Pow). Technical Report No. 89. Available from: [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]

-

Kerns, E. H., & Di, L. (2008). Physicochemical Profiling in Drug Research and Development. Request PDF. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Admescope. (2022). Characterize the physicochemical parameters early. Available from: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

-

Smee, C., & Reijenga, J. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Ruseva, V., & Peikova, L. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(1), 1-8. Available from: [Link]

-

Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3064. Available from: [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

-

Ferreira, A. M. C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 102, 399-407. Available from: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

-

Wang, W., et al. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 6. admescope.com [admescope.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 16. What is pKa and how is it used in drug development? [pion-inc.com]

- 17. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 24. ijper.org [ijper.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ishigirl.tripod.com [ishigirl.tripod.com]

An In-Depth Technical Guide to the Biological Activity Screening of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

This guide provides a comprehensive framework for the systematic biological evaluation of the novel synthetic compound, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered screening cascade, grounded in the known biological potential of the 1,4-benzoxazine scaffold. The experimental choices are rationalized to provide a logical progression from broad-spectrum preliminary assays to more specific mechanistic studies, ensuring a thorough and efficient assessment of the compound's therapeutic potential.

Introduction: The Promise of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, antifungal, and antioxidant agents.[1][2][3] The versatility of the 1,4-benzoxazine ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.

The specific compound of interest, this compound, incorporates several key structural features that suggest a high probability of biological activity. The presence of a 4-bromophenyl group at the 3-position is of particular interest, as halogenated phenyl rings are common in bioactive molecules and can influence properties such as lipophilicity and binding interactions. Furthermore, studies on related 3-aryl-1,4-benzoxazines have indicated their potential as anticancer agents.[4] The 6-methyl group on the benzoxazine core may also modulate the compound's activity and metabolic stability. Notably, a closely related analog, 3-(4-ethoxyphenyl)-6-methyl-2H-benzo[b][5][6] oxazine, has been identified as a potent antioxidant.[5]

Given this background, a systematic screening of this compound is warranted to elucidate its potential therapeutic applications. This guide proposes a multi-faceted screening approach, beginning with broad antimicrobial and antioxidant assays, followed by more specific anticancer and mechanistic studies.

Proposed Screening Workflow

The following diagram illustrates the proposed tiered approach for the biological activity screening of this compound.

Caption: A tiered workflow for the biological screening of this compound.

Tier 1: Preliminary Biological Screening

The initial screening phase is designed to rapidly assess the broad-spectrum biological activity of the compound.

Antimicrobial Activity Screening

Rationale: The 1,4-benzoxazine scaffold is a known pharmacophore in a number of antimicrobial agents.[2] Therefore, it is logical to first evaluate the potential of this compound to inhibit the growth of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method will be used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (for optical density measurement)

-

Positive control: A broad-spectrum antibiotic (e.g., Ciprofloxacin)

-

Negative control: Vehicle (e.g., DMSO)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include wells with bacteria and the vehicle (negative control) and wells with bacteria and the positive control antibiotic. Also, include a blank well with only broth.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| This compound | ||||

| Ciprofloxacin (Positive Control) |

Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. As mentioned, a close analog of the target compound has shown promising antioxidant activity.[5] The DPPH and ABTS assays are rapid and reliable methods to assess free radical scavenging ability.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

-

Test compound

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Positive control: Ascorbic acid or Trolox

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the test compound and the positive control in methanol.

-

Add a fixed volume of the DPPH solution to each well of the microtiter plate.

-

Add the different concentrations of the test compound or positive control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

-

Test compound

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate buffered saline (PBS)

-

Positive control: Ascorbic acid or Trolox

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound and the positive control.

-

Add a fixed volume of the diluted ABTS solution to each well.

-

Add the different concentrations of the test compound or positive control.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

Data Presentation:

The results should be presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| This compound | ||

| Ascorbic Acid (Positive Control) |

Tier 2: Anticancer Activity Evaluation

Should the compound exhibit significant antimicrobial or antioxidant activity, or based on the known anticancer potential of the benzoxazine scaffold, an evaluation of its cytotoxic effects against cancer cell lines is the next logical step.

Rationale: Many 1,4-benzoxazine derivatives have been reported to possess potent anticancer activities.[4][7] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Materials:

-

Test compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Normal human cell line (e.g., HEK293) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Positive control: Doxorubicin

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control for 48 or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: % Cell Viability = (Abs_treated / Abs_control) x 100

Data Presentation:

The results should be presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 IC50 / Cancer Cell IC50) |

| This compound | |||||

| Doxorubicin (Positive Control) |

Tier 3: Mechanistic Insights

If the compound demonstrates significant and selective anticancer activity, the next tier of investigation should focus on elucidating its potential mechanism of action.

DNA Cleavage Assay

Rationale: Some anticancer agents exert their effects by interacting with and damaging DNA. A plasmid DNA cleavage assay can determine if the compound is capable of inducing single- or double-strand breaks in DNA.

Experimental Protocol: Plasmid DNA Cleavage Assay

Materials:

-

Test compound

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Tris-HCl buffer

-

Agarose

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, mix the plasmid DNA with different concentrations of the test compound in Tris-HCl buffer.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

-

Loading and Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel. Run the gel electrophoresis until the different forms of the plasmid (supercoiled, nicked, and linear) are separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Analysis: The conversion of supercoiled DNA (Form I) to nicked (Form II) and/or linear (Form III) DNA indicates DNA cleavage activity.

Data Presentation:

The results are typically presented as a gel image showing the different forms of plasmid DNA after treatment with increasing concentrations of the compound.

Molecular Docking Studies

Rationale: In silico molecular docking can provide valuable insights into the potential molecular targets of the compound and its binding interactions. This can help in understanding the mechanism of action and in designing more potent analogs. For instance, if the compound shows antimicrobial activity, docking studies could be performed against key bacterial enzymes like DNA gyrase. If anticancer activity is observed, potential targets could include proteins involved in cell cycle regulation or apoptosis.

Workflow for Molecular Docking:

Caption: A generalized workflow for in silico molecular docking studies.

Procedure:

-

Ligand Preparation: The 3D structure of this compound is generated and energy minimized using appropriate software (e.g., ChemDraw, Avogadro).

-

Target Selection and Preparation: A relevant protein target is selected based on the observed biological activity. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, calculate the binding energy, and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By following this tiered approach, researchers can efficiently and systematically evaluate the compound's potential as a novel therapeutic agent. The integration of in vitro assays and in silico studies will not only reveal the compound's biological activities but also provide valuable insights into its mechanism of action, paving the way for further preclinical development.

References

-

Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][6] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

-

Reddy, N. V., et al. (2024). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][5][6]oxazin- 3(4H)-ones as anticancer agents. Journal of Molecular Structure, 1297, 136893. [Link]

-

Fu, X., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]

-

Singh, P., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[5][6]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 99. [Link]

-

Wagh, R. D., & Suryawanshi, C. P. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 13(5), 1-10. [Link]

-

Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][6]oxazin-3(4H). bioRxiv. [Link]

-

Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

-

Fu, X., et al. (2023). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]

-

De Pooter, H. L., et al. (1987). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Melanoma Research, 1(4), 305-312. [Link]

-

Kumar, A., et al. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate. [Link]

-

Lin, C. H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 715. [Link]

-

Al-Amiery, A. A., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology, 26(4), 104-111. [Link]

-

Oruç-Emre, E. E., et al. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 23(11), 2799. [Link]

-

Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(21), 6432. [Link]

-

Ishida, H., & Allen, D. J. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

- Gharde, S. S., et al. (2016). Process for making benzoxazines.

-

Li, S., et al. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 21(4), 229-234. [Link]

-

Suzhou Yacoo Science Co., Ltd. (n.d.). 3-4-bromophenyl-6-methyl-2h-1-4-benzoxazine. [Link]

-

Sotomayor, Z., et al. (2020). Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines. Antioxidants, 9(10), 998. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226925. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Substituted 2H-1,4-Benzoxazines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted mechanisms of action of substituted 2H-1,4-benzoxazines. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. We will delve into the core molecular targets and cellular pathways modulated by these compounds, supported by detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Versatile Scaffold of 2H-1,4-Benzoxazine

The 2H-1,4-benzoxazine core is a privileged scaffold in drug discovery, forming the foundation for compounds with a wide array of pharmacological properties. Its structural rigidity and synthetic tractability allow for the introduction of various substituents, leading to a diverse chemical space with distinct biological activities. These activities range from anticancer and antimicrobial to cardiovascular effects, highlighting the remarkable versatility of this heterocyclic system.[1][2] The exploration of substituted 2H-1,4-benzoxazines has unveiled a plethora of mechanistic possibilities, which this guide will systematically dissect.

The Spectrum of Biological Activities: A Multi-Target Landscape

Substituted 2H-1,4-benzoxazines have demonstrated efficacy in a variety of therapeutic areas, a testament to their ability to interact with multiple biological targets.

-

Anticancer Activity: A significant body of research has focused on the anticancer potential of these compounds.[3][4] Derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the lung, liver, breast, and colon.[4]

-

Antimicrobial Properties: The benzoxazine scaffold has also been exploited for the development of novel antimicrobial agents.[1][5] Certain derivatives exhibit potent activity against a range of bacteria and fungi, offering a potential avenue to combat the growing challenge of antimicrobial resistance.[1][6]

-

Cardiovascular Effects: Several 2H-1,4-benzoxazine derivatives have been investigated for their impact on the cardiovascular system, with some exhibiting antihypertensive and calcium antagonistic activities.[7][8]

-

Neuroprotective Potential: Emerging studies suggest that certain substituted 1,4-benzoxazines may possess neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative disorders.[9]

Key Mechanisms of Action: Elucidating the Molecular Pathways

The diverse biological effects of substituted 2H-1,4-benzoxazines stem from their engagement with a variety of cellular mechanisms. The following sections detail the most prominent pathways and the experimental approaches to investigate them.

Induction of DNA Damage: A Direct Assault on Genomic Integrity

A primary mechanism underlying the anticancer activity of many 2H-1,4-benzoxazine derivatives is the induction of DNA damage, which can ultimately trigger cell death.[10]

-

DNA Intercalation: The planar structure of the benzoxazine ring system facilitates the insertion of these molecules between the base pairs of the DNA double helix.[10][11] This intercalation distorts the DNA structure, interfering with crucial cellular processes like replication and transcription.[12]

-

Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors.[2][13] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By inhibiting these enzymes, benzoxazine compounds can lead to the accumulation of DNA strand breaks.[13]

Key Experimental Protocol: DNA Intercalation Assay

This protocol provides a method to assess the DNA intercalation potential of a substituted 2H-1,4-benzoxazine using an ethidium bromide (EtBr) displacement assay.

Principle: Ethidium bromide is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in fluorescence.[11]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of ethidium bromide in the same buffer.

-

Prepare a stock solution of the test 2H-1,4-benzoxazine compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a fluorescence cuvette, mix the ct-DNA and EtBr solutions to form the DNA-EtBr complex. Allow it to incubate.

-

Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

-

-

Titration:

-

Add increasing concentrations of the test benzoxazine compound to the cuvette.

-

After each addition, incubate for a short period to allow for equilibrium and then measure the fluorescence intensity.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the benzoxazine concentration. A decrease in fluorescence indicates displacement of EtBr and suggests DNA intercalation.

-

Activation of Apoptotic Pathways: Orchestrating Programmed Cell Death

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many anticancer 2H-1,4-benzoxazines exert their therapeutic effect by inducing apoptosis in cancer cells.[4][10]

Signaling Pathway:

Caption: Apoptosis induction by 2H-1,4-benzoxazines.

Key Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol enables the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][14]

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the test 2H-1,4-benzoxazine compound at various concentrations and for different time points. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Modulation of Autophagy: A Double-Edged Sword

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death, depending on the context. Some 2H-1,4-benzoxazine derivatives have been shown to induce autophagy.[10]

Key Experimental Protocol: Western Blot for LC3 Conversion

This protocol is a widely used method to monitor autophagy.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[1][15]

Step-by-Step Methodology:

-

Cell Lysis:

-

Treat cells with the test compound.

-

Lyse the cells in a suitable lysis buffer.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against LC3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

-

Kinase Inhibition: Targeting Key Signaling Nodes

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Certain 2H-1,4-benzoxazine derivatives have been identified as inhibitors of specific kinases, such as PI3K/mTOR and receptor tyrosine kinases.[4][16][17]

Experimental Workflow:

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. assaygenie.com [assaygenie.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Caspase-7 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. promega.com [promega.com]

- 14. scispace.com [scispace.com]

- 15. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Toxicity Assessment of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Abstract: The preclinical evaluation of novel chemical entities is a cornerstone of modern drug development and chemical safety assessment. This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro toxicity assessment of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, a representative compound of the versatile 1,4-benzoxazine scaffold. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with broad cytotoxicity screening and progresses to more nuanced mechanistic investigations. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to ensure scientific integrity and the generation of robust, decision-driving data.

Introduction: The Rationale for a Tiered In Vitro Assessment

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. As with any novel compound, an early and accurate assessment of its toxicological profile is paramount to de-risk its development.[1][2] An in vitro approach provides a cost-effective, high-throughput, and ethically sound alternative to initial animal testing.[2]

Our strategy for this compound is built on a tiered workflow. This approach uses an initial, broad screen for general cytotoxicity to determine the concentration range of interest. Subsequent tiers then employ more specific assays to dissect the underlying mechanisms of any observed toxicity, such as genotoxicity, oxidative stress, or the induction of programmed cell death (apoptosis). This progressive funneling ensures that resources are used efficiently while building a comprehensive safety profile.

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: General Cytotoxicity Screening

2.1 The Principle of Initial Screening

The first step is to ascertain whether this compound exhibits broad cytotoxicity and, if so, at what concentrations. This is achieved by measuring key indicators of cell health, such as metabolic activity or membrane integrity, across a range of compound concentrations. The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3] This value is critical for designing subsequent mechanistic studies.

2.2 Recommended Assays: A Comparative Overview

Two of the most robust and widely used assays for initial cytotoxicity screening are the MTT assay and the LDH release assay.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the loss of cell membrane integrity.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[7][8][9] Its activity in the supernatant can be measured through a coupled enzymatic reaction, where higher LDH activity corresponds to greater cytotoxicity.[9]

For our initial assessment, the MTT assay is selected for its high sensitivity and reflection of metabolic health.

2.3 Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

Cell Line Selection: Hepatocellular carcinoma (HepG2) cells are chosen for this initial study. The liver is a primary site of drug metabolism and potential toxicity, making a liver-derived cell line highly relevant.

Materials:

-

This compound

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear, flat-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count HepG2 cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

-

Compound Preparation & Dosing: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include the following controls:

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

-

Untreated Control: Cells treated with medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for 15 minutes before assay endpoint).

-

Media Blank: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4][6]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Caption: Principle of the MTT cytotoxicity assay.

2.4 Data Analysis and Presentation

-

Correct for Background: Subtract the average absorbance of the media blank wells from all other readings.

-

Calculate Percent Viability:

-

Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Determine IC50: Plot Percent Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Type |

|---|---|---|---|

| HepG2 | 24 | 45.2 | MTT Assay |

| HepG2 | 48 | 28.7 | MTT Assay |

| A549 (Lung) | 48 | 35.1 | MTT Assay |

| MCF-7 (Breast) | 48 | 61.5 | MTT Assay |

| NHDF (Normal) | 48 | >100 | MTT Assay |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2: Mechanistic Investigations

If the Tier 1 assessment reveals significant cytotoxicity (e.g., an IC50 < 50 µM), the next logical step is to investigate the potential mechanism of cell death. Key questions to address are: Does the compound damage DNA? Does it induce oxidative stress? Does it trigger a specific cell death pathway like apoptosis?

3.1 Genotoxicity Assessment: In Vitro Micronucleus Assay

Causality: Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint. The in vitro micronucleus assay is a robust method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[11][12] According to OECD guideline 487, this assay is a cornerstone of regulatory genotoxicity testing.[13]

Protocol Outline:

-

Cell Treatment: Treat a suitable cell line (e.g., human peripheral blood lymphocytes or CHO cells) with the test compound at concentrations around the IC50 value for 3-4 hours (with and without metabolic activation via S9 fraction) and for a longer period (e.g., 24 hours) without S9.[13]

-

Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.[11][14]

-

Harvesting and Staining: Harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye like Giemsa or DAPI.[13]

-

Scoring: Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei—small, membrane-bound DNA fragments separate from the main nuclei.[11][14] A significant, dose-dependent increase in micronucleated cells indicates a positive genotoxic result.[13]

3.2 Oxidative Stress Evaluation

Causality: Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can damage cellular components, or by depleting cellular antioxidants like glutathione (GSH).[15][16]

Recommended Assays:

-

Intracellular ROS Detection: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is widely used.[17][18][19] The non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave it to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[17][18][19] The fluorescence intensity is proportional to the amount of ROS.[17]

-

Glutathione (GSH) Depletion Assay: This assay measures the level of reduced glutathione, the cell's primary non-enzymatic antioxidant.[20] A common method uses a recycling enzymatic reaction where GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, and the rate of its formation is proportional to the total GSH concentration.[21] A significant decrease in GSH levels in treated cells compared to controls indicates oxidative stress.

3.3 Mode of Cell Death: Apoptosis vs. Necrosis

Causality: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) provides crucial mechanistic insight.[22] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[23][24]

Principle:

-

Annexin V: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][24] Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorophore (e.g., FITC).

-

Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[23]

Protocol Outline:

-

Cell Treatment: Treat cells with the test compound at concentrations around the IC50 for a predetermined time (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included.[24]

-

Staining: Wash the cells and resuspend them in 1X Binding Buffer.[23] Add FITC-conjugated Annexin V and PI to the cell suspension.[22][23]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23]

-

Analysis: Analyze the stained cells promptly using a flow cytometer. The results will segregate the cell population into four quadrants:

Caption: Interplay of key toxicological mechanisms.

Data Integration and Conclusion

The final step in this initial assessment is to synthesize the data from all tiers into a cohesive toxicological profile for this compound.

-

Scenario 1: No Significant Cytotoxicity (IC50 > 100 µM). The compound demonstrates a favorable initial safety profile in vitro. Further development can proceed with a higher degree of confidence regarding general toxicity.

-

Scenario 2: Moderate Cytotoxicity (e.g., IC50 of 29 µM) with No Genotoxicity. The compound is cytotoxic. If it also induces ROS production and is positive in the Annexin V assay, a likely mechanism is apoptosis triggered by oxidative stress. This profile may be acceptable, or even desirable, for certain therapeutic indications like oncology.

-

Scenario 3: Cytotoxicity with a Positive Micronucleus Test. The compound is cytotoxic and genotoxic. This is a significant safety flag. Genotoxicity is a major concern for regulatory agencies and often leads to the termination of a compound's development, unless its intended use is for life-threatening conditions with no other alternatives.

By following this structured, mechanistically-driven approach, researchers can build a robust and reliable initial toxicity profile for novel compounds like this compound, enabling informed, data-driven decisions in the early stages of the development pipeline.

References

-